

A Comparative Guide to Oleyl Anilide and Other ACAT Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors have long been a subject of interest in the development of therapeutics for diseases characterized by abnormal cholesterol metabolism, such as atherosclerosis and Alzheimer's disease. These enzymes, ACAT1 and ACAT2, play a crucial role in the esterification of cholesterol, a key step in its intestinal absorption and storage in various tissues. This guide provides a comparative analysis of **Oleyl anilide**, a known ACAT inhibitor, with other prominent inhibitors, supported by experimental data to aid in research and development efforts.

In Vitro Inhibitory Activity: A Comparative Overview

The efficacy of ACAT inhibitors is primarily determined by their ability to inhibit the enzymatic activity of the two isoforms, ACAT1 and ACAT2. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.



Inhibitor	Target	IC50 / Ki	Selectivity	Reference
Oleyl anilide	ACAT	IC50: 26 μM	Not specified	[1]
F12511 (Eflucimibe)	Human ACAT1	IC50: 39 nM	ACAT1 preferential	[2]
Human ACAT2	IC50: 110 nM	[2]		
ACAT1	Ki: 0.039 μM			
ACAT2	Ki: 0.110 μM	_		
K-604	ACAT1	IC50: 84 nM (aortic)	ACAT1 selective	
ACAT1	Ki: 0.45 μM			_
ACAT2	Ki: 102.9 μM	_		
Avasimibe (CI- 1011)	ACAT1 & ACAT2	-	Non-selective	
Pactimibe	ACAT1 & ACAT2	-	Dual inhibitor	_
Nevanimibe	ACAT1	IC50: 0.23 μM	Non-selective	-
ACAT2	IC50: 0.71 μM			_
Pyripyropene A (PPPA)	ACAT1	- IC50: 179 μM	ACAT2 selective	
ACAT2	IC50: 25 μM			_

Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.

In Vivo Efficacy and Clinical Outcomes

The ultimate test of an ACAT inhibitor's potential lies in its performance in vivo, including preclinical animal models and human clinical trials.

Preclinical Studies in Animal Models



Several ACAT inhibitors have demonstrated promising results in animal models of atherosclerosis. For instance, in apoE-deficient mice, the ACAT inhibitor F1394 was shown to significantly retard the progression of established atherosclerotic plaques and reduce the accumulation of macrophages, free cholesterol, and cholesteryl esters within these lesions. These positive effects were observed without evidence of systemic toxicity. Similarly, the ACAT1 selective inhibitor K-604 reduced the area and size of macrophage-laden atherosclerotic lesions in apoE-deficient mice, an effect that was largely independent of changes in total cholesterol levels.

Human Clinical Trials

Despite the promising preclinical data, the translation of these findings to successful clinical outcomes has been challenging.

- Avasimibe: In a randomized, double-blind, placebo-controlled trial, avasimibe did not
 demonstrate a favorable effect on the progression of coronary atherosclerosis as assessed
 by intravascular ultrasound. Furthermore, treatment with avasimibe was associated with a
 mild increase in LDL cholesterol levels.
- Pactimibe: Similarly, a clinical trial with pactimibe in patients with coronary artery disease did
 not show a significant improvement in the primary efficacy variable of percent atheroma
 volume. In fact, some secondary measures suggested an unfavorable effect of the treatment.
 These disappointing results have tempered enthusiasm for non-selective ACAT inhibition as
 a therapeutic strategy for atherosclerosis.

The focus of current research has shifted towards developing isoform-selective inhibitors, particularly targeting ACAT2, which is predominantly expressed in the intestine and liver and is thought to be a more promising target for reducing plasma cholesterol levels.

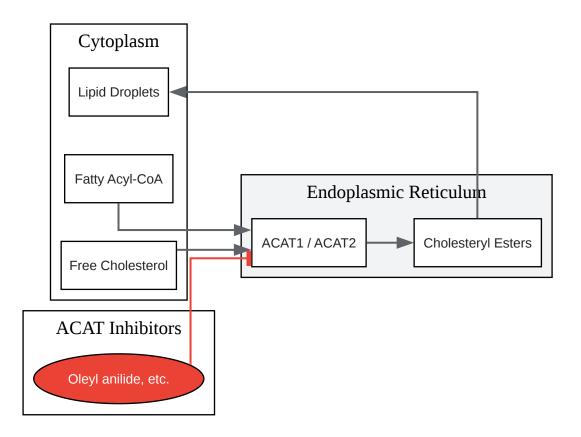
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of ACAT inhibitors, a variety of experimental assays are employed.

ACAT Signaling Pathway



The ACAT enzymes are located in the endoplasmic reticulum and catalyze the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoAs. This process is a key component of cellular cholesterol homeostasis.



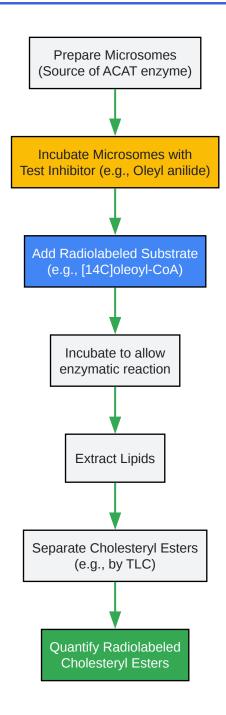
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Caption: The ACAT signaling pathway illustrating the esterification of free cholesterol.

Experimental Workflow: In Vitro ACAT Activity Assay

This workflow outlines the steps to measure the direct inhibitory effect of a compound on ACAT enzyme activity.





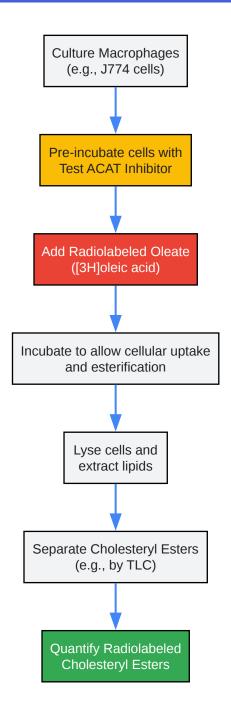
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Caption: Workflow for an in vitro ACAT enzyme activity assay.

Experimental Workflow: Cellular Cholesterol Esterification Assay

This workflow describes how to measure the effect of an ACAT inhibitor on cholesterol esterification within intact cells.





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References



- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
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